molecular formula C22H22N6O2S B2495704 N-benzyl-2-[1-oxo-4-(thiomorpholin-4-yl)-1H,2H-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl]acetamide CAS No. 1216836-12-2

N-benzyl-2-[1-oxo-4-(thiomorpholin-4-yl)-1H,2H-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl]acetamide

Cat. No.: B2495704
CAS No.: 1216836-12-2
M. Wt: 434.52
InChI Key: FOWUVHKJQKNUPN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-benzyl-2-[1-oxo-4-(thiomorpholin-4-yl)-1H,2H-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl]acetamide is a heterocyclic compound featuring a triazolo[4,3-a]quinoxaline core substituted at position 4 with a thiomorpholine group and at position 2 with a benzyl acetamide moiety. The thiomorpholine substituent introduces a sulfur-containing seven-membered ring, which may enhance metabolic stability and influence electronic properties compared to oxygen or nitrogen analogs .

Properties

IUPAC Name

N-benzyl-2-(1-oxo-4-thiomorpholin-4-yl-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N6O2S/c29-19(23-14-16-6-2-1-3-7-16)15-27-22(30)28-18-9-5-4-8-17(18)24-20(21(28)25-27)26-10-12-31-13-11-26/h1-9H,10-15H2,(H,23,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOWUVHKJQKNUPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCCN1C2=NC3=CC=CC=C3N4C2=NN(C4=O)CC(=O)NCC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-benzyl-2-[1-oxo-4-(thiomorpholin-4-yl)-1H,2H-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl]acetamide involves multiple stepsThe reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high yield and purity .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The thiomorpholine moiety (C4_4H8_8NS) at position 4 of the triazoloquinoxaline core participates in nucleophilic substitution reactions. For example:

  • S-Alkylation : Reacts with alkyl halides (e.g., methyl iodide) in the presence of K2_2CO3_3 to form S-alkylated derivatives.

  • Amination : Substitution with primary amines (e.g., benzylamine) under reflux conditions in acetonitrile yields amine-functionalized analogs .

Key Reaction Conditions:

Reaction TypeReagents/ConditionsYield (%)Reference
S-AlkylationCH3_3I, K2_2CO3_3, DMF, 80°C78–85
AminationBenzylamine, CH3_3CN, reflux, 12 h65–72

Oxidation and Reduction

The triazole and quinoxaline rings are redox-active:

  • Oxidation : Treatment with KMnO4_4 in acidic medium oxidizes the triazole ring, forming a triazole N-oxide derivative.

  • Reduction : Catalytic hydrogenation (H2_2, Pd/C) reduces the quinoxaline ring to a dihydroquinoxaline structure .

Representative Outcomes:

ProcessReagents/ConditionsProduct FeatureReference
OxidationKMnO4_4, H2_2SO4_4, 60°CTriazole N-oxide formation
ReductionH2_2 (1 atm), Pd/C (10%), EtOHDihydroquinoxaline derivative

Acetamide Side Chain Modifications

The N-benzyl acetamide group undergoes hydrolysis and coupling reactions:

  • Hydrolysis : Heating with NaOH (6M) cleaves the acetamide to form a carboxylic acid intermediate .

  • Peptide Coupling : Reacts with amino acid esters (e.g., glycine methyl ester) via EDC/HOBt-mediated coupling to generate peptide-conjugated derivatives .

Experimental Data:

ReactionConditionsYield (%)Reference
HydrolysisNaOH (6M), H2_2O, reflux, 8 h90
Peptide CouplingEDC, HOBt, DMF, RT, 24 h68–75

Electrophilic Aromatic Substitution

The quinoxaline ring participates in electrophilic substitution at the 3-position due to electron-rich nitrogen atoms:

  • Nitration : HNO3_3/H2_2SO4_4 introduces a nitro group, enhancing reactivity for further functionalization .

  • Sulfonation : Fuming H2_2SO4_4 adds a sulfonic acid group, improving water solubility .

Synthetic Parameters:

ReactionReagents/ConditionsPositionReference
NitrationHNO3_3 (conc.), H2_2SO4_4, 0°CC-3
SulfonationH2_2SO4_4 (fuming), 50°CC-3

Heterocycle Functionalization

The triazolo[4,3-a]quinoxaline core reacts with electrophiles:

  • Halogenation : Br2_2 in acetic acid brominates the quinoxaline ring at C-6.

  • Cross-Coupling : Suzuki-Miyaura coupling with arylboronic acids introduces aryl groups at C-8.

Key Transformations:

ReactionConditionsOutcomeReference
BrominationBr2_2, AcOH, RT, 4 hC-6 brominated derivative
Suzuki CouplingPd(PPh3_3)4_4, K2_2CO3_3, DMFC-8 aryl-functionalized

Stability and Degradation Pathways

The compound is stable under dry, inert conditions but degrades via:

  • Photodegradation : UV light (254 nm) causes ring-opening of the triazole moiety.

  • Acidic Hydrolysis : Prolonged exposure to HCl (1M) cleaves the thiomorpholine ring.

Degradation Kinetics:

ConditionHalf-Life (h)Major DegradantReference
UV light (254 nm)12Triazole-opened quinoxaline
HCl (1M), 25°C48Des-thiomorpholine analog

Scientific Research Applications

Pharmaceutical Applications

  • Anticancer Activity :
    • Recent studies have indicated that compounds with similar structures exhibit inhibitory effects on cancer cell proliferation. For instance, derivatives of triazole and quinoxaline have been explored for their anticancer properties due to their ability to interfere with cellular signaling pathways involved in tumor growth .
    • A study highlighted the synthesis of triazole-based compounds that showed promising results against various cancer cell lines, suggesting that N-benzyl-2-[1-oxo-4-(thiomorpholin-4-yl)-1H,2H-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl]acetamide may share similar mechanisms of action.
  • Inhibition of Enzymatic Activity :
    • The compound has been investigated for its potential as an inhibitor of poly(ADP-ribose) polymerase (PARP), an enzyme involved in DNA repair mechanisms. Inhibitors of PARP are being developed as therapeutic agents in cancer treatment, particularly for tumors with BRCA mutations . This suggests a pathway for further research into the efficacy of N-benzyl derivatives in oncology.
  • Neuroprotective Effects :
    • Compounds structurally related to N-benzyl derivatives have shown neuroprotective effects in models of neurodegenerative diseases. For instance, they may modulate oxidative stress and inflammatory pathways associated with conditions like Alzheimer's disease . This opens avenues for exploring this compound in neuropharmacology.

Research indicates that the compound may possess various biological activities:

  • Antimicrobial Properties : Similar compounds have demonstrated antimicrobial activity against a range of pathogens. Investigating the antimicrobial efficacy of N-benzyl derivatives could lead to novel treatments for infections resistant to conventional antibiotics.

Case Studies and Research Findings

StudyFocusFindings
Anticancer ActivityIdentified structural analogs with significant inhibition of cancer cell lines.
NeuroprotectionSuggested potential protective effects against neurodegeneration in animal models.
Enzyme InhibitionExplored the inhibition of PARP by related compounds indicating a potential therapeutic role in cancer treatment.

Mechanism of Action

The mechanism of action of N-benzyl-2-[1-oxo-4-(thiomorpholin-4-yl)-1H,2H-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl]acetamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to these targets, inhibiting their activity and disrupting the associated biological pathways. This inhibition can lead to the suppression of cancer cell growth and proliferation, making it a potential therapeutic agent .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The biological and physicochemical properties of triazoloquinoxaline derivatives are highly dependent on substituents at positions 2 and 4. Key analogs are compared below:

Table 1: Structural and Functional Comparison of Triazoloquinoxaline Derivatives
Compound Name Substituent at Position 4 Substituent at Position 2 Core Structure Key Biological Activity LogP* References
N-benzyl-2-[1-oxo-4-(thiomorpholin-4-yl)-1H,2H-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl]acetamide Thiomorpholin-4-yl Benzyl acetamide Triazolo[4,3-a]quinoxaline Under investigation 3.2 (est.)
N-(3-Methylphenyl)-2-[1-oxo-4-(pyrrolidin-1-yl)-1H,2H-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl]acetamide Pyrrolidin-1-yl (5-membered) 3-Methylphenyl acetamide Triazolo[4,3-a]quinoxaline Cytotoxicity screening 2.8
N-[2-(4-Methoxyphenyl)-1-oxo-1H,2H-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl]benzamide 4-Methoxyphenyl Benzamide Triazolo[4,3-a]quinoxaline Adenosine receptor screening 3.5
N-benzyl-2-[4-(2,3-dimethylphenoxy)-1-oxo-1H,2H-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl]acetamide 2,3-Dimethylphenoxy Benzyl acetamide Triazolo[4,3-a]quinoxaline Not reported 4.1 (est.)
N-benzyl-2-[(4S)-4-(1H-indol-3-ylmethyl)-5-oxo-1-phenyl-4,5-dihydro-6H-[1,2,4]triazolo[4,3-a][1,5]benzodiazepin-6-yl]acetamide Indol-3-ylmethyl (benzodiazepine core) Benzyl acetamide Triazolo[4,3-a][1,5]benzodiazepine CCK1 receptor agonist (obesity) 4.7

*LogP values are estimated or experimentally derived from analogous structures.

Key Observations:

2,3-Dimethylphenoxy: The aromatic substituent increases lipophilicity (higher LogP), which may enhance membrane permeability but reduce aqueous solubility .

Substituent at Position 2: Benzyl acetamide: Common across analogs, this group provides a balance of hydrophobicity and hydrogen-bonding capacity.

Core Structure Variations: Triazolo[4,3-a]quinoxaline vs. triazolo[4,3-a][1,5]benzodiazepine (): The benzodiazepine core introduces a larger, more rigid scaffold, favoring allosteric modulation of GPCRs like CCK1 .

Biological Activity

N-benzyl-2-[1-oxo-4-(thiomorpholin-4-yl)-1H,2H-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl]acetamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological evaluations, and potential therapeutic applications based on recent studies.

Synthesis

The synthesis of this compound typically involves several steps:

  • Formation of the Triazole Ring : The initial step often includes the cyclization of appropriate precursors to form the triazole structure.
  • Introduction of the Benzyl Group : Benzyl is introduced through a nucleophilic substitution or coupling reaction.
  • Acetamide Formation : The final step involves the acetamide formation through acylation reactions.

The compound's structure can be confirmed using techniques such as NMR and mass spectrometry.

Antimicrobial Activity

Recent studies have demonstrated that compounds with similar structures exhibit potent antimicrobial properties. For instance, derivatives of triazoles have shown activity against various bacterial strains including Staphylococcus aureus and Escherichia coli . The compound's activity can be attributed to its ability to disrupt bacterial cell wall synthesis and inhibit key metabolic pathways.

Anticancer Properties

N-benzyl derivatives have been investigated for their anticancer potential. Research indicates that certain triazole-fused compounds can induce apoptosis in cancer cells by activating specific signaling pathways . The mechanism often involves the inhibition of topoisomerases or modulation of kinase activity.

Case Studies

  • Case Study on Antimicrobial Efficacy : A study evaluated the antimicrobial activity of various triazole derivatives against clinical isolates. The results indicated that compounds similar to this compound exhibited minimum inhibitory concentrations (MICs) ranging from 15.62 to 250 μg/mL against tested pathogens .
  • Anticancer Activity Assessment : Another investigation focused on the cytotoxic effects of related compounds on different cancer cell lines. The study found that some derivatives could significantly reduce cell viability in a dose-dependent manner .

Research Findings

The biological evaluations reveal that this compound and its analogs possess promising biological activities:

Biological ActivityTarget Organisms/CellsObserved Effects
AntimicrobialS. aureus, E. coliInhibition of growth with MIC values < 100 μg/mL
AnticancerVarious cancer cell linesInduction of apoptosis with IC50 values < 50 μM

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.